molecular formula C8H3F2NO2 B1434570 5-Cyano-2,3-difluorobenzoic acid CAS No. 1227266-94-5

5-Cyano-2,3-difluorobenzoic acid

Cat. No.: B1434570
CAS No.: 1227266-94-5
M. Wt: 183.11 g/mol
InChI Key: OQJOODYICGJDIE-UHFFFAOYSA-N
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Description

5-Cyano-2,3-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring a cyano (-CN) group at the 5-position and fluorine atoms at the 2- and 3-positions. This compound’s unique electronic and steric profile arises from the electron-withdrawing effects of both fluorine and cyano substituents, which enhance the acidity of the carboxylic acid group and influence its reactivity in synthetic applications.

Mechanism of Action

Mode of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction. This reaction involves the coupling of an organoboron compound (like 5-Cyano-2,3-difluorobenzoic acid) with a halide using a palladium catalyst .

Biochemical Pathways

It is known to participate in the Suzuki–Miyaura cross-coupling reaction, which is a key process in organic synthesis . The downstream effects of this reaction depend on the specific context in which the reaction is used.

Result of Action

As a participant in the Suzuki–Miyaura cross-coupling reaction, it contributes to the formation of carbon–carbon bonds . The specific effects of this reaction at the molecular and cellular level would depend on the context in which it is used.

Action Environment

The suzuki–miyaura cross-coupling reaction in which it participates is known to be mild and functional group tolerant , suggesting that it may be robust to a variety of environmental conditions.

Biochemical Analysis

Biochemical Properties

5-Cyano-2,3-difluorobenzoic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The interaction between this compound and cytochrome P450 involves the binding of the compound to the active site of the enzyme, leading to inhibition of its catalytic activity. Additionally, this compound can interact with proteins involved in signal transduction pathways, potentially affecting cellular communication and response mechanisms .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in apoptosis, leading to either the promotion or inhibition of programmed cell death. Furthermore, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, such as enzymes and receptors. For example, this compound can inhibit enzyme activity by binding to the active site and preventing substrate access. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can exert beneficial effects, such as the inhibition of tumor growth and modulation of immune responses. At high doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced only above a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, affecting metabolic flux and the levels of key metabolites. Additionally, this compound can influence the activity of coenzymes, such as nicotinamide adenine dinucleotide (NADH), thereby impacting cellular redox balance .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues can vary, with higher concentrations observed in organs such as the liver and kidneys .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. In the mitochondria, this compound can affect mitochondrial respiration and energy production. In the nucleus, this compound can interact with transcription factors and other nuclear proteins, modulating gene expression and cellular responses .

Biological Activity

5-Cyano-2,3-difluorobenzoic acid is a compound of significant interest in biochemical research due to its diverse biological activities. This article explores its biochemical properties, cellular effects, molecular mechanisms, and its implications in various biological systems.

This compound interacts with several enzymes and proteins, particularly cytochrome P450 enzymes. These enzymes are crucial for the metabolism of various substrates and play a significant role in drug metabolism and detoxification processes. The compound's ability to bind to the active site of cytochrome P450 results in the inhibition of its catalytic activity, which can have profound effects on metabolic pathways.

Cellular Effects

The cellular effects of this compound are notable in modulating cell signaling pathways and gene expression. Research indicates that this compound can influence apoptosis by altering the expression of genes related to programmed cell death. Furthermore, it has been shown to affect cellular metabolism by inhibiting key metabolic enzymes, which leads to changes in energy production and metabolic flux.

Table 1: Summary of Cellular Effects

EffectMechanism
Apoptosis ModulationAlters gene expression related to cell death pathways
Metabolic InhibitionInhibits key enzymes affecting energy production
Signal TransductionModulates pathways influencing cellular responses

Molecular Mechanism

The molecular mechanism by which this compound exerts its effects involves binding interactions with various biomolecules. It primarily inhibits enzyme activity by occupying the active site, thus preventing substrate access. Additionally, it can modulate gene expression through interactions with transcription factors, leading to changes in the transcriptional activity of target genes.

Subcellular Localization

The localization of this compound within cells is crucial for its biological activity. It is known to accumulate in specific cellular compartments such as mitochondria and nuclei. In mitochondria, it may influence respiration and energy production, while in the nucleus, it can interact with nuclear proteins to modulate gene expression.

Temporal and Dosage Effects

The biological activity of this compound can vary over time and with dosage levels:

  • Temporal Effects : Laboratory studies indicate that the compound remains stable under standard conditions but may degrade under extreme pH or temperature. Long-term exposure can result in sustained effects on enzyme inhibition and gene expression.
  • Dosage Effects : In animal models, low doses have been associated with beneficial effects such as tumor growth inhibition and immune modulation. Conversely, high doses may lead to toxicity, including hepatotoxicity and nephrotoxicity. Threshold effects suggest that significant biological impacts are observed only above certain concentration levels.

Table 2: Dosage Effects in Animal Models

Dosage LevelBiological EffectObservations
LowTumor growth inhibitionBeneficial immune response modulation
ModerateNo significant effectStable metabolic functions
HighHepatotoxicity and nephrotoxicityToxicological concerns

Metabolic Pathways

This compound participates in various metabolic pathways through its interactions with metabolic enzymes. It is metabolized by cytochrome P450 enzymes into several metabolites that can further interact with other enzymes, thereby influencing metabolic flux and the levels of critical metabolites.

Case Studies

Several studies have explored the biological activity of this compound:

  • Inhibition of Cytochrome P450 : A study demonstrated that this compound significantly inhibits cytochrome P450 activity in vitro, leading to altered drug metabolism profiles in liver microsomes.
  • Apoptosis Induction : Another investigation showed that treatment with this compound resulted in increased apoptosis in cancer cell lines through modulation of specific apoptotic pathways.
  • Toxicological Assessment : Research conducted on animal models revealed dose-dependent toxicity profiles, emphasizing the need for careful dosage regulation when considering therapeutic applications.

Scientific Research Applications

Organic Synthesis

5-Cyano-2,3-difluorobenzoic acid is prominently used in the Suzuki–Miyaura cross-coupling reaction, which is essential for forming carbon–carbon bonds in organic compounds. This reaction is favored for its mild conditions and tolerance of functional groups, making it suitable for synthesizing complex molecules.

Biochemical Research

The compound plays a crucial role in biochemical pathways, particularly through its interactions with enzymes such as cytochrome P450. It has been shown to inhibit the activity of these enzymes, which are vital for drug metabolism and detoxification processes.

Table 1: Summary of Biochemical Interactions

Interaction TypeTarget Enzyme/ProteinEffect
Enzyme InhibitionCytochrome P450Decreased catalytic activity
Signal TransductionVarious ProteinsModulation of cellular signaling pathways

Cellular Effects

Research indicates that this compound can influence cellular functions by modulating apoptosis (programmed cell death) and altering gene expression related to metabolic processes.

Table 2: Cellular Effects Overview

EffectMechanism
Apoptosis ModulationAlters gene expression associated with cell death
Metabolic RegulationInhibits key metabolic enzymes

Case Study 1: Inhibition of Cytochrome P450

A study demonstrated that this compound significantly inhibits cytochrome P450 activity in vitro, leading to altered drug metabolism profiles in liver microsomes. This finding highlights the potential implications for drug interactions and toxicity assessments.

Case Study 2: Apoptosis Induction

In cancer cell lines, treatment with this compound resulted in increased apoptosis through modulation of specific apoptotic pathways. This suggests its potential as a therapeutic agent in cancer treatment.

Case Study 3: Toxicological Assessment

Research on animal models revealed dose-dependent toxicity profiles for this compound. Low doses exhibited beneficial effects such as tumor growth inhibition, while high doses led to hepatotoxicity and nephrotoxicity, emphasizing the importance of careful dosage regulation.

Table 3: Dosage Effects in Animal Models

Dosage LevelBiological EffectObservations
LowTumor growth inhibitionBeneficial immune response modulation
ModerateNo significant effectStable metabolic functions
HighHepatotoxicity and nephrotoxicityToxicological concerns

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Cyano-2,3-difluorobenzoic acid, and what intermediates are critical?

  • The synthesis typically involves halogenated precursors (e.g., bromo or chloro derivatives) subjected to nucleophilic substitution or cyanation reactions. For example, 4-Bromo-2,3-difluorobenzoic acid (CAS 194804-91-6) can undergo cyano substitution via palladium-catalyzed cross-coupling or using copper cyanide under controlled conditions . Key intermediates may include fluorinated benzoic acid esters or nitriles, with purification via recrystallization or chromatography.

Q. Which spectroscopic techniques are optimal for structural confirmation of this compound?

  • NMR : 19F^{19}\text{F} and 13C^{13}\text{C} NMR resolve fluorine and cyano group positions. Deuterated solvents (e.g., DMSO-d6_6) enhance signal clarity .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M-H]^- ion at m/z 196.0121 for C8_8H3_3F2_2NO2_2). NIST reference data for related fluorobenzoic acids provide benchmarks .
  • IR Spectroscopy : Confirms carboxylic acid (1700–1750 cm1^{-1}), C≡N (2240 cm1^{-1}), and C-F (1100–1250 cm1^{-1}) stretches.

Advanced Research Questions

Q. How do cyano and fluorine substituents influence the electronic properties of benzoic acid in catalytic systems?

  • Fluorine atoms enhance electron-withdrawing effects, increasing acidity (pKa_a ~1.5–2.5) and stabilizing intermediates in coupling reactions. The cyano group further polarizes the aromatic ring, altering regioselectivity in electrophilic substitutions. Computational studies (DFT) can model charge distribution and frontier molecular orbitals .

Q. What stability challenges arise when storing this compound under varying pH conditions?

  • Under acidic conditions (pH <2), the compound may undergo decarboxylation. Neutral or alkaline conditions (pH >7) promote hydrolysis of the cyano group to amides. Storage at 2–8°C in inert atmospheres (argon) minimizes degradation. Stability assays using HPLC or TLC are recommended for long-term studies .

Q. How can HRMS distinguish this compound from its isomers (e.g., 4-Cyano-2,5-difluoro)?

  • HRMS provides exact mass measurements (e.g., mass error <2 ppm) to differentiate isomers. Isotopic patterns (e.g., 35Cl^{35}\text{Cl}/37Cl^{37}\text{Cl} vs. 19F^{19}\text{F}) and tandem MS/MS fragmentation pathways (loss of CO2_2 vs. HF) further aid identification .

Q. What strategies resolve contradictions in reported melting points or spectral data across studies?

  • Cross-validate data against authoritative databases (NIST, PubChem). Reproduce synthesis under standardized conditions (e.g., solvent purity, heating rates). Contradictions may arise from polymorphic forms or residual solvents, requiring X-ray diffraction or DSC analysis .

Q. Methodological Applications

Q. Which in vitro assays are suitable for evaluating biological activity?

  • Enzyme Inhibition : Fluorometric assays using salicylate hydroxylase (structural analogs of salicylic acid show inhibitory activity) .
  • Redox Activity : Use tetrazolium-based dyes (e.g., CTC) to assess metabolic activity in bacterial models, adapting protocols from redox-sensitive probes .

Q. How can ester derivatives of this compound be synthesized for improved solubility?

  • Esterification : React with methanol/H2_2SO4_4 or DCC/DMAP coupling agents. Methyl esters enhance solubility in organic solvents (e.g., dichloromethane). Monitor reaction progress via 1H^1\text{H} NMR (ester carbonyl at δ 3.8–4.1 ppm) .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of 5-cyano-2,3-difluorobenzoic acid with its analogs:

Compound Name Substituent Positions Functional Groups Molecular Weight CAS RN Key Applications
This compound 2,3-F; 5-CN -COOH, -F, -CN 199.12 (calc.) Not provided Agrochemical intermediates, pharmaceuticals (inferred)
3-Chloro-2,4-difluoro-5-hydroxybenzoic acid 2,4-F; 3-Cl; 5-OH -COOH, -F, -Cl, -OH 208.56 (calc.) Not provided Synthesis of bioactive molecules
5-Bromo-2,4-difluorobenzoic acid 2,4-F; 5-Br -COOH, -F, -Br 255.00 (calc.) Not provided Agrochemical/pharmaceutical intermediates
4-Amino-2,3-difluorobenzoic acid 2,3-F; 4-NH2 -COOH, -F, -NH2 173.12 194804-85-8 Pharmaceutical synthesis
3,5-Difluorobenzoic acid 3,5-F -COOH, -F 158.10 455-40-3 Research reagents, organic synthesis

Key Observations:

  • Substituent Effects: The cyano group in this compound is strongly electron-withdrawing, increasing acidity compared to amino-substituted analogs (e.g., 4-amino-2,3-difluorobenzoic acid, where -NH2 is electron-donating) .
  • Synthetic Utility: Amino-substituted derivatives (e.g., 4-amino-2,3-difluorobenzoic acid) are prioritized in drug synthesis due to their ability to form amide bonds, whereas cyano groups serve as precursors for further functionalization (e.g., hydrolysis to amides or reduction to amines) .

Market and Industrial Relevance

  • 4-Amino-2,3-difluorobenzoic Acid: Dominates pharmaceutical applications, with a projected market growth to millions USD by 2025 .
  • Brominated Analogs : Used in agrochemicals; 5-bromo-2,4-difluorobenzoic acid is a high-purity intermediate (95%) .

Properties

IUPAC Name

5-cyano-2,3-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO2/c9-6-2-4(3-11)1-5(7(6)10)8(12)13/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQJOODYICGJDIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201302075
Record name 5-Cyano-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227266-94-5
Record name 5-Cyano-2,3-difluorobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227266-94-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Cyano-2,3-difluorobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201302075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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